molecular formula C7H3BrClIN2 B3294830 3-Bromo-4-chloro-6-iodo-1H-indazole CAS No. 887568-22-1

3-Bromo-4-chloro-6-iodo-1H-indazole

Cat. No.: B3294830
CAS No.: 887568-22-1
M. Wt: 357.37 g/mol
InChI Key: IUZCABAMYRXCFZ-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-6-iodo-1H-indazole is a sophisticated tri-halogenated heterocyclic building block designed for advanced medicinal chemistry and drug discovery programs. The indazole core is a privileged scaffold in pharmacology, recognized for its presence in multiple FDA-approved therapies and clinical candidates targeting a range of diseases . This specific derivative is engineered for the development of novel kinase inhibitors. Its structure is strategically functionalized with bromo, chloro, and iodo substituents at the 3, 4, and 6 positions, creating a versatile template for sequential cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig animations. This allows researchers to systematically explore structure-activity relationships (SAR) and optimize compound properties . The indazole scaffold is a key structural component in numerous biologically active molecules, functioning as a critical pharmacophore that mimics adenine, thereby enabling potent inhibition of various kinase targets including Polo-like kinase 4 (PLK4), VEGF receptors, and other oncogenic drivers . This compound is intended for the synthesis of innovative chemical entities for probing disease mechanisms and evaluating new therapeutic strategies in areas such as oncology and inflammatory diseases. It is supplied for laboratory research use only.

Properties

IUPAC Name

3-bromo-4-chloro-6-iodo-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClIN2/c8-7-6-4(9)1-3(10)2-5(6)11-12-7/h1-2H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZCABAMYRXCFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Br)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-6-iodo-1H-indazole can be achieved through several methods, including transition metal-catalyzed reactions and halogenation processes. One common approach involves the halogenation of a pre-synthesized indazole core. For instance, starting with 1H-indazole, selective bromination, chlorination, and iodination can be carried out using reagents such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and iodine monochloride (ICl) under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation reactions. The process may include the use of continuous flow reactors to ensure precise control over reaction parameters, leading to high yields and purity of the final product. The choice of solvents, catalysts, and reaction conditions is optimized to minimize byproducts and enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-6-iodo-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of boronic acids or esters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted indazole derivatives, while Suzuki-Miyaura coupling can produce aryl-substituted indazoles .

Scientific Research Applications

3-Bromo-4-chloro-6-iodo-1H-indazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-6-iodo-1H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares substituent patterns, molecular formulas, and key properties of 3-bromo-4-chloro-6-iodo-1H-indazole with its closest analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Data/Applications References
This compound 3-Br, 4-Cl, 6-I C₇H₃BrClIN₂ ~357.5 Hypothesized high steric bulk due to iodine; potential use in radiopharmaceuticals. N/A
6-Bromo-4-fluoro-3-iodo-1H-indazole 6-Br, 4-F, 3-I C₇H₃BrFIN₂ 340.92 CAS 887568-00-5; iodine enhances electrophilic substitution potential.
3-Bromo-6-chloro-4-nitro-1H-indazole 3-Br, 6-Cl, 4-NO₂ C₇H₃BrClN₃O₂ ~296.4 CAS 885519-92-6; nitro group increases reactivity for further functionalization.
3-Bromo-4-chloro-6-methoxy-1H-indazole 3-Br, 4-Cl, 6-OCH₃ C₈H₆BrClN₂O 261.5 CAS 887569-99-5; methoxy improves solubility but reduces electrophilicity.
4-Bromo-6-nitro-1H-indazole 4-Br, 6-NO₂ C₇H₄BrN₃O₂ ~257 CAS 885518-54-7; nitro group enables applications in coordination chemistry.

Key Differences and Implications

Halogen Diversity: The target compound uniquely combines three distinct halogens (Br, Cl, I), whereas analogs like 6-bromo-4-fluoro-3-iodo-1H-indazole replace chlorine with fluorine. In contrast, 3-bromo-6-chloro-4-nitro-1H-indazole replaces iodine with a nitro group, which is electron-withdrawing and primes the molecule for nucleophilic aromatic substitution.

Electronic Effects :

  • Methoxy-substituted analogs (e.g., 3-bromo-4-chloro-6-methoxy-1H-indazole ) exhibit reduced electrophilicity compared to halogenated derivatives, favoring solubility but limiting reactivity in cross-coupling reactions.

Synthesis Considerations :

  • Evidence suggests halogenated indazoles are synthesized via cyclization of substituted benzonitriles with hydrazines (e.g., methylhydrazine in ). The iodine in the target compound may require specialized conditions due to its propensity for oxidative elimination.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Bromo-4-chloro-6-iodo-1H-indazole, and how do reaction conditions influence halogen positioning?

  • Methodological Answer : The synthesis typically involves sequential halogenation of the indazole core. For example, bromine and chlorine may be introduced via electrophilic substitution, while iodine can be added using Ullmann coupling or halogen-exchange reactions. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may also be employed for regioselective halogen placement. Reaction temperature, solvent polarity, and catalyst choice (e.g., Pd(PPh₃)₄) critically influence halogen positioning and yield optimization. Preferential activation of specific indazole positions by directing groups (e.g., nitro or amine) can further guide substitution patterns .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and how can data inconsistencies be resolved?

  • Methodological Answer :

  • 1H/13C NMR : Identifies substituent positions via chemical shifts and coupling patterns. For example, deshielded aromatic protons near halogens show distinct splitting.
  • Mass Spectrometry (HRMS) : Confirms molecular weight and halogen isotopic patterns.
  • X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., distinguishing bromine vs. iodine placement) using SHELX-based refinement .
  • Resolution of Inconsistencies : Use 2D NMR (COSY, NOESY) to clarify overlapping signals. Computational methods like density functional theory (DFT) can predict NMR shifts and validate experimental data .

Advanced Research Questions

Q. How do the electronic effects of bromine, chlorine, and iodine substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Electron-Withdrawing Effects : Bromine and chlorine decrease electron density at adjacent positions, facilitating oxidative addition in Pd-catalyzed couplings.
  • Steric and Electronic Competition : Iodine’s larger atomic radius can hinder catalyst access but enhances leaving-group ability in nucleophilic substitutions.
  • Directing Effects : Halogens act as meta-directing groups, influencing subsequent functionalization. Computational modeling (DFT) can map electron density and predict reactive sites .

Q. What strategies can be employed to optimize the regioselectivity of nucleophilic substitution reactions on this compound?

  • Methodological Answer :

  • Protecting Groups : Temporarily block reactive sites (e.g., NH of indazole) to direct substitution to desired halogens.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity and stabilize transition states.
  • Catalyst Screening : Pd/Ni catalysts with tailored ligands (e.g., bipyridine) improve selectivity for iodine or bromine substitution. Kinetic studies under varying temperatures can identify optimal pathways .

Q. How can computational chemistry methods, such as density functional theory (DFT), aid in predicting the stability and electronic properties of this compound derivatives?

  • Methodological Answer :

  • DFT Applications :
  • Calculate Fukui indices to identify nucleophilic/electrophilic hotspots.
  • Simulate UV-Vis spectra for charge-transfer transitions influenced by halogens.
  • Predict thermodynamic stability of tautomers or isomers (e.g., 1H- vs. 2H-indazole).
  • Validation : Compare computed results with experimental data (e.g., XRD bond lengths, NMR shifts) to refine models .

Q. In multi-step synthesis, what purification techniques are critical for isolating this compound with high purity, especially when dealing with halogenated intermediates?

  • Methodological Answer :

  • Chromatography : Use silica gel column chromatography with gradient elution (hexane/EtOAc) to separate halogenated isomers.
  • Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) based on halogen polarity.
  • HPLC : Reverse-phase HPLC with C18 columns resolves closely related derivatives. Purity assessment via melting point analysis and LC-MS ensures >95% purity .

Data Contradiction Analysis

Q. How should researchers address conflicting spectroscopic data (e.g., unexpected NOE correlations or mass fragments) in this compound derivatives?

  • Methodological Answer :

  • Hypothesis Testing : Propose alternative structures (e.g., regioisomers) and simulate their spectra using tools like ACD/Labs or Gaussian.
  • Isotopic Labeling : Introduce deuterium at ambiguous positions to clarify NMR assignments.
  • Crystallographic Validation : Single-crystal XRD definitively resolves regiochemical disputes. Cross-reference with CAS Common Chemistry or PubChem data for consistency .

Applications in Drug Design

Q. What role does this compound play as a scaffold in medicinal chemistry, and how do its halogen substituents influence bioactivity?

  • Methodological Answer :

  • Scaffold Utility : The indazole core is a privileged structure in kinase inhibitors (e.g., PAK1, JAK2). Halogens enhance binding via hydrophobic interactions and halogen bonding.
  • Structure-Activity Relationships (SAR) : Bromine and iodine improve metabolic stability, while chlorine fine-tunes solubility. In vitro assays (e.g., IC50 determination) paired with molecular docking reveal substituent effects on target affinity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4-chloro-6-iodo-1H-indazole
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-chloro-6-iodo-1H-indazole

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